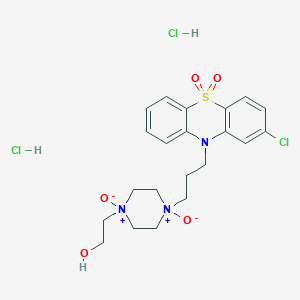
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride): is a derivative of perphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and severe nausea and vomiting . This compound is a more oxidized form of perphenazine, which may have unique properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation processes, ensuring high yield and purity. The exact industrial methods are proprietary and not disclosed in publicly accessible sources.
Análisis De Reacciones Químicas
Types of Reactions
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it to less oxidized forms of perphenazine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfoxides or sulfones, while reduction may produce perphenazine or its less oxidized derivatives .
Aplicaciones Científicas De Investigación
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:
Biology: Studied for its potential effects on various biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Mecanismo De Acción
The mechanism of action of Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is similar to that of perphenazine, which is known to block dopamine receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects . Additionally, it may bind to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Perphenazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
Its specific interactions with biological targets and its stability under various conditions make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C21H28Cl3N3O5S |
|---|---|
Peso molecular |
540.9 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O5S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)31(21,29)30)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H |
Clave InChI |
MJEWIZNODLUGDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
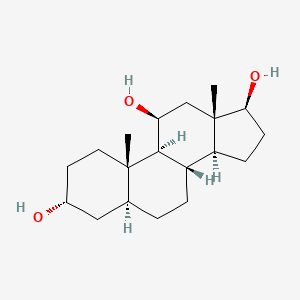
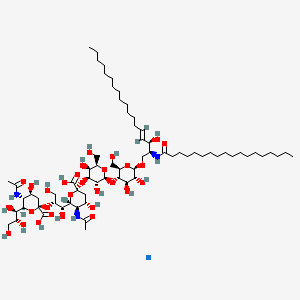
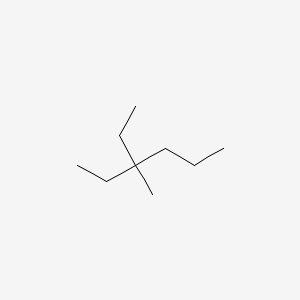
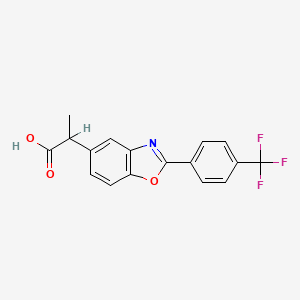
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
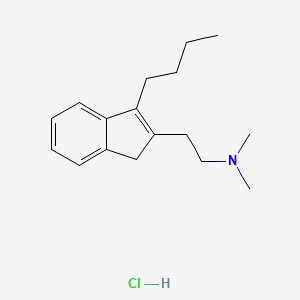
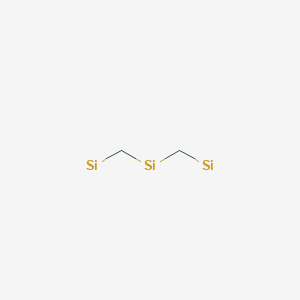
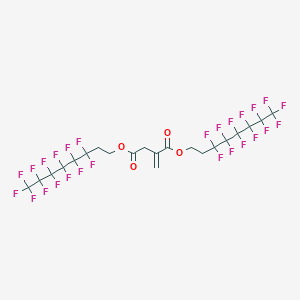
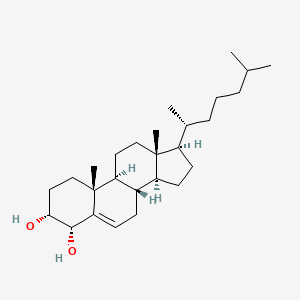
![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
